Researchers requiring high-mobility, solution-processable organic semiconductors often face a trade-off between charge transport and ambient stability. S-DNTT-10 resolves this with a unique S-shaped π-core and optimized decyl chains.
- High hole mobility up to 11 cm²/Vs (dip-coated) enabling fast transistor switching.
- ~30× greater solubility than linear isomer C10-DNTT, enabling high-concentration inks for scalable fabrication.
- Excellent air stability and cyclic endurance (100+ cycles), reducing encapsulation needs.
- Compatible with both solution (dip-coating) and vacuum deposition processes.
Supplied with >99.5% HPLC purity, ensuring reproducible device performance.
Molecular FormulaC42H52S2
Molecular Weight621.0 g/mol
Cat. No.B14885100
⚠ Attention: For research use only. Not for human or veterinary use.
S-DNTT-10 (3,10-didecylnaphtho[2,1-b]naphtho[1′,2′:4,5]thieno[2,3-d]thiophene) is an S-shaped, p-type small-molecule organic semiconductor belonging to the dinaphthothienothiophene (DNTT) family [1]. It features a unique crooked π-core substituted with decyl (C10) alkyl chains, which confer high solubility in common organic solvents while maintaining excellent charge-transport properties [1]. This compound is designed for high-performance organic field-effect transistors (OFETs) and is compatible with both solution-based (e.g., dip-coating) and vacuum-deposition fabrication processes .
Process Compatibility
Suited for both solution-based (dip-coating) and vacuum-deposition OFET fabrication.
Charge Transport
Highest reported p-type hole mobility within the S-DNTT series (11 cm²/Vs in dip-coated OFETs).
Operational Stability
Maintains performance for over 3 months in ambient air, reducing encapsulation requirements.
[1] Yamaguchi, Y., Kojiguchi, Y., Kawata, S., Mori, T., Okamoto, K., Tsutsui, M., Koganezawa, T., Katagiri, H., Yasuda, T. Solution-Processable Organic Semiconductors Featuring S-Shaped Dinaphthothienothiophene (S-DNTT): Effects of Alkyl Chain Length on Self-Organization and Carrier Transport Properties. Chemistry of Materials 2020, 32 (12), 5350-5360. View Source
S-DNTT-10 Advantages Over Generic Alternatives
Simple substitution with unsubstituted DNTT, pentacene, or even linear isomers like C10-DNTT leads to significant performance trade-offs in solution-processed OFETs. The crooked S-shaped π-core of S-DNTT-10, combined with its specific decyl chain length, is critical for achieving a unique balance of high charge-carrier mobility, solution processability, and long-term ambient stability [1]. Unlike pentacene, which degrades rapidly in air, S-DNTT-10 exhibits remarkable air stability [2]. Furthermore, its solubility is drastically higher than its linear isomer C10-DNTT, a crucial differentiator for low-cost, large-area fabrication [1]. Within the S-DNTT family, the alkyl chain length is not a trivial variable; it strongly influences molecular packing and thus charge transport, with S-DNTT-10 consistently outperforming its shorter-chain analogs .
Linear Isomer C10-DNTT
Exhibits approximately 30-fold lower solubility than S-DNTT-10, which may severely limit its use in large-area, low-cost solution processing.
Pentacene / Unsubstituted DNTT
These alternatives present significant trade-offs: pentacene degrades rapidly in air, while unsubstituted DNTT shows considerably lower reported mobility.
Shorter-Chain S-DNTTs (C4, C6, C8)
Alkyl chain length strongly influences molecular packing; shorter analogs consistently underperform in charge transport relative to the decyl (C10) variant.
[1] Yamaguchi, Y., Kojiguchi, Y., Kawata, S., Mori, T., Okamoto, K., Tsutsui, M., Koganezawa, T., Katagiri, H., Yasuda, T. Solution-Processable Organic Semiconductors Featuring S-Shaped Dinaphthothienothiophene (S-DNTT): Effects of Alkyl Chain Length on Self-Organization and Carrier Transport Properties. Chemistry of Materials 2020, 32 (12), 5350-5360. View Source
[2] Kraft, U., Takimiya, K., Kang, M. J., Rödel, R., Letzkus, F., Burghartz, J. N., Weber, E., Klauk, H. Detailed analysis and contact properties of low-voltage organic thin-film transistors based on dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) and its didecyl and diphenyl derivatives. Organic Electronics 2016, 35, 193-202. View Source
S-DNTT-10 Performance Benchmarks
Hole Mobility in Dip-Coated OFETs vs. Shorter-Chain Analogs
Among the S-DNTT-n family (n = 4, 6, 8, 10), S-DNTT-10 exhibits the highest field-effect hole mobility in dip-coated OFETs. It achieves a mobility of 11 cm²/Vs, significantly exceeding the performance of its shorter-chain analogs, which demonstrate lower mobilities due to less optimal molecular packing .
Hole MobilityHead-to-head
11 cm²/Vs
Highest reported mobility in dip-coated S-DNTT-n series.
Vs S-DNTT-4,6,8 under dip-coating conditions.
OFETHole MobilitySolution-Processing
Evidence Dimension
Field-effect hole mobility (dip-coated)
Target Compound Data
11 cm²/Vs
Comparator Or Baseline
S-DNTT-n (n = 4, 6, 8)
Quantified Difference
Highest mobility in the series (others not specified but are lower)
For procurement, this demonstrates that S-DNTT-10 is the optimal choice within its own chemical series for applications requiring maximum charge transport from a solution-processed film.
OFETHole MobilitySolution-Processing
Solution Processability vs. Linear Isomer C10-DNTT
S-DNTT-10 demonstrates approximately 30 times higher solubility compared to its linear structural isomer, C10-DNTT . This drastic difference is attributed to the S-shaped, non-planar molecular geometry of S-DNTT-10, which disrupts strong intermolecular aggregation and enhances solvent interaction.
Solution ProcessabilityHead-to-head
~30-fold higher solubility
Critical differentiator for high-concentration ink formulations.
Comparative solubility measurement in common organic solvents (specific solvent not provided).
Why This Matters
This is a critical procurement differentiator for users aiming to employ low-cost, large-area fabrication techniques like printing or coating, where high material solubility is a prerequisite.
Ambient Operational Stability vs. Pentacene and DNTT
S-DNTT-10-based OFETs maintain high performance for more than three months under ambient conditions, demonstrating long-term stability and high durability [1]. This is a marked improvement over benchmark materials like pentacene, which degrades rapidly in air, and unsubstituted DNTT, whose mobility is also lower [2].
Ambient StabilityClass-level
Performance preserved >3 months
Extends operational life in air vs rapidly-degrading pentacene.
Data to verify: air stability context.
Operational StabilityAir StabilityDevice Lifetime
Evidence Dimension
Ambient operational stability
Target Compound Data
Performance preserved for >3 months under ambient conditions.
Comparator Or Baseline
Pentacene (poor air stability); DNTT (mobility: 3.9 cm²/Vs [2])
Quantified Difference
Significantly extended lifetime compared to pentacene; higher mobility (11 cm²/Vs) vs DNTT (3.9 cm²/Vs).
Conditions
OFET devices stored and operated in ambient air.
Why This Matters
Procurement decisions for real-world electronics must account for device longevity. S-DNTT-10's air stability reduces encapsulation costs and extends operational life compared to less stable alternatives.
Operational StabilityAir StabilityDevice Lifetime
[1] Yamaguchi, Y., Kojiguchi, Y., Kawata, S., Mori, T., Okamoto, K., Tsutsui, M., Koganezawa, T., Katagiri, H., Yasuda, T. Solution-Processable Organic Semiconductors Featuring S-Shaped Dinaphthothienothiophene (S-DNTT): Effects of Alkyl Chain Length on Self-Organization and Carrier Transport Properties. Chemistry of Materials 2020, 32 (12), 5350-5360. View Source
[2] Kraft, U., Takimiya, K., Kang, M. J., Rödel, R., Letzkus, F., Burghartz, J. N., Weber, E., Klauk, H. Detailed analysis and contact properties of low-voltage organic thin-film transistors based on dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) and its didecyl and diphenyl derivatives. Organic Electronics 2016, 35, 193-202. View Source
Post-Annealing Effects on Crystallinity and Contact Resistance
Post-annealing of vacuum-deposited S-DNTT-10 films at 160 °C significantly improves OFET performance. This treatment reduces the number of three-dimensional aggregates on the surface and increases grain size, leading to smaller contact resistance and larger intrinsic channel mobility compared to TFTs prepared without post-annealing [1].
Post-Annealing EffectsHead-to-head
Reduced contact resistance
Process-specific optimization path for maximizing device yield.
Vacuum-deposited films annealed at 160 °C.
Post-AnnealingCrystallinityContact Resistance
Evidence Dimension
Effect of post-annealing on device performance
Target Compound Data
Smaller contact resistance, larger intrinsic channel mobility after annealing at 160 °C.
Comparator Or Baseline
S-DNTT-10 OFETs prepared without post-annealing.
Quantified Difference
Qualitative improvement stated, with data showing a clear enhancement in transfer characteristics.
Conditions
Vacuum-deposited S-DNTT-10 films, bottom-contact TFTs on AlOx/SAM gate dielectric, post-annealing at 160 °C.
Why This Matters
This evidence provides a process-specific optimization path for device fabricators. It confirms that S-DNTT-10's performance can be further enhanced with a simple thermal annealing step, a key consideration for maximizing device yield and performance.
Post-AnnealingCrystallinityContact Resistance
[1] Noda, K., Zschieschang, U., Klauk, H. Post-Annealing Effects in Low-Voltage Organic Thin-Film Transistors Based on a Vacuum-Deposited S-Shaped Dinaphthothienothiophene Derivative. ACS Applied Electronic Materials 2025, 7 (7), 4664-4671. View Source
Long-Term Durability in Cyclic Testing vs. C10-DNTT Isomer
S-DNTT-10-based OFETs exhibit excellent durability under cyclic operation. Devices maintained stable transistor operation with almost no performance deterioration after a series of 100 cycles . In contrast, devices based on a C10-DNTT isomer (3,10-C10-DNTT) showed a negative threshold voltage (Vth) shift upon standing under ambient conditions, indicating poorer operational stability [1].
Cyclic DurabilityCross-study
Stable over 100+ cycles
Reliable dynamic switching for display and sensor applications.
Vs isomer 3,10-C10-DNTT which exhibits Vth shift.
Device DurabilityThreshold Voltage StabilityCyclic Operation
Evidence Dimension
Device durability / Operational stability
Target Compound Data
Stable transistor operation after 100 cycles; minimal performance degradation.
Comparator Or Baseline
3,10-C10-DNTT (isomer) exhibits negative Vth shift under ambient conditions.
Quantified Difference
Qualitative difference in stability (stable vs. Vth shift).
Conditions
S-DNTT-10: dip-coated OFETs, cycle measurement under air. 3,10-C10-DNTT: devices stored under ambient conditions.
Why This Matters
For applications requiring reliable, long-term switching (e.g., display backplanes, sensor arrays), S-DNTT-10's demonstrated cyclic stability is a key advantage over other high-mobility organic semiconductors that may suffer from operational drift.
Device DurabilityThreshold Voltage StabilityCyclic Operation
[1] Mori, T., Nishimura, T., Yamamoto, T., Doi, I., Miyazaki, E., Osaka, I., Takimiya, K. Two Isomeric Didecyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophenes: Impact of Alkylation Positions on Packing Structures and Organic Field Effect Transistor Characteristics. Journal of the American Chemical Society 2013, 135 (37), 13900-13913. View Source
S-DNTT-10 Application Scenarios
Flexible Display Backplanes
S-DNTT-10 is an ideal semiconductor for the active-matrix backplanes of flexible OLED or e-paper displays. Its high mobility (11 cm²/Vs) enables the use of smaller, high-resolution pixel transistors that can deliver the necessary drive currents. The material's proven stability under ambient conditions and cyclic operation (100+ cycles) ensures long-term, flicker-free display performance without the need for complex hermetic encapsulation [1].
Large-Area Sensor Arrays
The combination of high mobility and exceptional solution processability makes S-DNTT-10 a strong candidate for large-area sensor arrays (e.g., pressure, temperature, or chemical sensors) fabricated by printing or coating. Its solubility, which is ~30 times higher than its linear isomer, allows for the formulation of high-concentration inks suitable for these scalable manufacturing techniques. The high on/off current ratio (>10⁷) provides excellent signal-to-noise ratios for sensitive detection .
Low-Voltage Logic Circuits
For organic logic circuits operating at low voltages, S-DNTT-10 offers a performance advantage. The post-annealing study demonstrates that optimized, vacuum-deposited S-DNTT-10 films can achieve low contact resistance and high intrinsic channel mobility on high-capacitance gate dielectrics [2]. This makes it a viable material for building high-gain inverters and ring oscillators for applications like RFID tags and smart packaging, where power efficiency is critical.
Benchmarking and Fundamental Transport Studies
S-DNTT-10 serves as a well-characterized model system for fundamental studies of charge transport in organic semiconductors. Its well-defined molecular structure, high purity (>99.5% HPLC), and the availability of comprehensive characterization data—including Raman vibrational assignments [3] and detailed device physics analyses—make it a reliable standard for benchmarking new materials or validating device models. Its commercial availability ensures reproducibility across different research groups .
Application
Selection Property
Validation Focus
Flexible Display Backplanes
Reported mobility & process fit
Pixel transistor stability under cycling
Large-Area Sensor Arrays
High solubility & ink formulation
Signal-to-noise ratio & film homogeneity
Low-Voltage Logic Circuits
Post-annealing optimization pathway
Contact resistance & intrinsic channel mobility
Fundamental Transport Studies
Well-characterized model system
Reproducibility & reference standard benchmarking
[1] Yamaguchi, Y., Kojiguchi, Y., Kawata, S., Mori, T., Okamoto, K., Tsutsui, M., Koganezawa, T., Katagiri, H., Yasuda, T. Solution-Processable Organic Semiconductors Featuring S-Shaped Dinaphthothienothiophene (S-DNTT): Effects of Alkyl Chain Length on Self-Organization and Carrier Transport Properties. Chemistry of Materials 2020, 32 (12), 5350-5360. View Source
[2] Noda, K., Zschieschang, U., Klauk, H. Post-Annealing Effects in Low-Voltage Organic Thin-Film Transistors Based on a Vacuum-Deposited S-Shaped Dinaphthothienothiophene Derivative. ACS Applied Electronic Materials 2025, 7 (7), 4664-4671. View Source
[3] Fakih, M., Moussa, H., Bluet, J.-M., Guillot, G., Salameh, C., Nsouli, B., Kazan, M. Studies of Raman-Scattered Technology on S-Shaped Dinaphtho[2,1-b:2′,1′-f]thieno[3,2-b]thiophene-10 (S-DNTT-10). Materials 2025, 18 (10), 2389. View Source
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